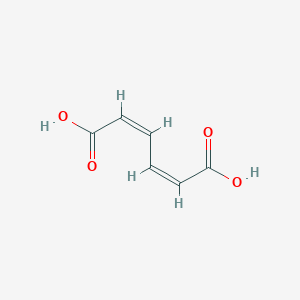
3,6-二甲基菲
描述
Synthesis Analysis
The synthesis of 3,6-dimethylphenanthrenes involves novel strategies such as the deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide and furan/dimethyl-1-naphthyne cycloaddition reactions (Kee-Yong Jung & M. Koreeda*, 1989). This approach provides an efficient pathway to synthesize not only 3,6-dimethylphenanthrenes but also its regioisomers.
Molecular Structure Analysis
The molecular structure of 3,6-dimethylphenanthrenes and similar compounds has been extensively studied, revealing details about steric strain and its impact on tumorigenicity. The crystal structure analysis of 3,6-dimethylcholanthrene, for example, shows significant distortion due to the presence of methyl substituents, influencing the molecule's biological activity (D. W. Jones & J. Shaw, 1989).
Chemical Reactions and Properties
Chemical reactions of 3,6-dimethylphenanthrene, including its utilization as a carbon and energy source by specific bacterial strains, showcase the compound's biodegradability and interaction with the environment. Sphingomonas sp. can utilize 3,6-dimethylphenanthrene, transforming it through various metabolic pathways, indicating the compound's chemical reactivity and potential for environmental remediation (J. Sabaté, M. Viñas, J. Bayona, & A. Solanas, 2003).
Physical Properties Analysis
The physical properties of 3,6-dimethylphenanthrene, including its vibrational modes and spectroscopic characteristics, have been thoroughly investigated. Research utilizing FT-IR, FT-Raman, Mass, and NMR spectroscopy provides insights into the compound's altered geometrical parameters and electronic properties, enhancing our understanding of its stability and reactivity (M. M. Ali, G. George, S. Ramalingam, S. Periandy., & V. Gokulakrishnan, 2015).
Chemical Properties Analysis
The chemical properties of 3,6-dimethylphenanthrene, such as its reactivity towards radical-initiated autoxidations, highlight its role as a potent antioxidant. This aspect is particularly relevant in the synthesis and study of compounds with antioxidant properties, underscoring the compound's potential in the development of new materials and drugs (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, & N. Porter, 2004).
科学研究应用
受污染土壤的生物修复:Sabaté, Viñas, Bayona, & Solanas (2003) 进行的研究报告了一株细菌菌株 Sphingomonas sp. JS1 的分离,该菌株利用3,6-二甲基菲作为其唯一的碳源。这株菌株可以降解各种多环芳烃,表明其在煤焦油污染土壤生物修复中的潜在用途。
化学分析和光谱研究:Ali, George, Ramalingam, Periandy, & Gokulakrishnan (2015) 对3,6-Dimethylphenanthrene's vibrational properties进行了研究,利用了傅里叶变换红外光谱、傅里叶变换拉曼光谱和核磁共振光谱等技术。这项研究有助于了解该化合物的化学和物理性质,对药物应用具有重要意义。
癌症研究:LaVoie, Bedenko, Tulley-Freiler, & Hoffmann (1982) 在小鼠皮肤中研究3,6-Dimethylphenanthrene's tumor-initiating activity。他们的发现支持了某些甲基多环芳烃中特定结构要求有利于致癌活性的理论。
生态毒理学:Rhodes, Farwell, Hewitt, MacKinnon, & Dixon (2005) 研究了日本鲈鱼中的effects of 3,6-Dimethylphenanthrene on embryonic development。这项研究突出了该化合物在水生环境中的潜在生态影响。
合成和化学反应:Jung & Koreeda (1989) 描述了一种合成synthesizing 3,6-Dimethylphenanthrene及相关化合物的方法。这种合成对于进一步的化学和药物研究至关重要。
抗病毒研究:Carr等人 (1976) 的研究确定3,6-Dimethylphenanthrene derivatives为一类新的抗病毒药物,展示了该化合物的潜在药物应用。
安全和危害
未来方向
属性
IUPAC Name |
3,6-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBPZBOAJFEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052682 | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [TCI America MSDS] | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000182 [mmHg] | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,6-Dimethylphenanthrene | |
CAS RN |
1576-67-6 | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-DIMETHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8J5A29M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



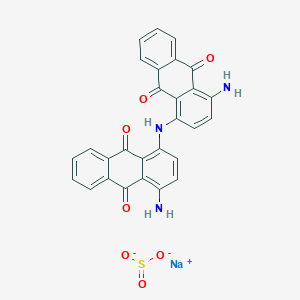
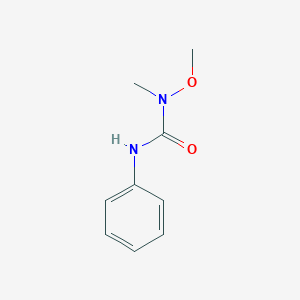
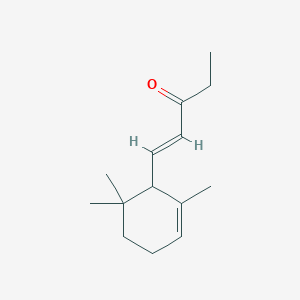


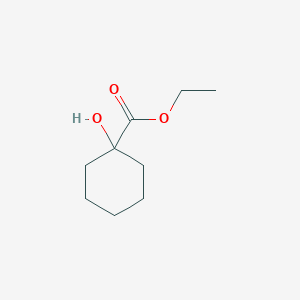


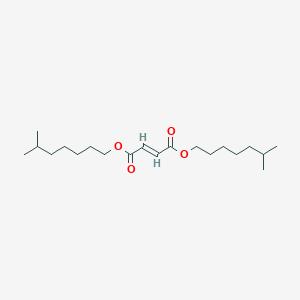
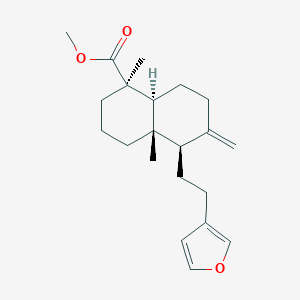

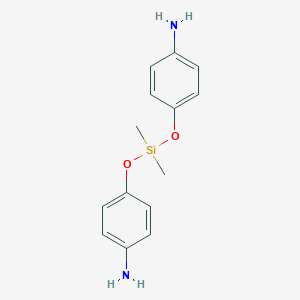
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
